molecular formula C15H17NO3S B4595006 N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide

N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide

Cat. No.: B4595006
M. Wt: 291.4 g/mol
InChI Key: GRCKUNUMWIMRFX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the dimethoxyphenyl and ethyl groups in its structure suggests potential biological activity and unique chemical properties.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 5-ethylthiophene-3-carboxylic acid.

    Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization with 5-ethylthiophene-3-carboxylic acid under acidic or basic conditions to form the desired thiophene carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide is unique due to the presence of the thiophene ring and the ethyl group, which may confer distinct chemical and biological properties compared to other dimethoxyphenyl derivatives.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-4-12-7-10(9-20-12)15(17)16-13-8-11(18-2)5-6-14(13)19-3/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCKUNUMWIMRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide
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N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide
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N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide
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N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-5-ethyl-3-thiophenecarboxamide

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